Orobol

説明

Nomenclature and Chemical Classification of Orobol

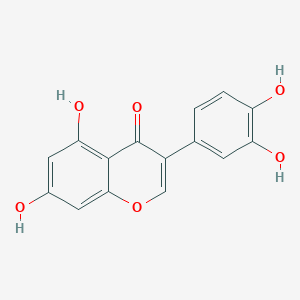

This compound is chemically classified as an isoflavone (B191592). Its structure is defined by a 3-phenylbenzopyran-4-one skeleton with hydroxyl groups attached at specific positions.

This compound (5,7,3′,4′-tetrahydroxyisoflavone) as a metabolite of Genistein (B1671435)

This compound is systematically named as 5,7,3′,4′-tetrahydroxyisoflavone, indicating the positions of the four hydroxyl groups on the isoflavone backbone wikipedia.orgsinophytochem.comchemicalbook.comechemi.com. It is also known by synonyms such as 3'-Hydroxygenistein and Santol sinophytochem.comechemi.com. This compound is recognized as a metabolite of genistein (4′,5,7-trihydroxyisoflavone) acs.orgwur.nljmb.or.krnih.govmdpi.com. Studies using rat and human liver microsomes and recombinant human cytochrome P450 enzymes have shown that genistein is metabolized into several hydroxylated products, with this compound being one of them, specifically identified as 3',4',5,7-tetrahydroxyisoflavone acs.orgwur.nl. This biotransformation can occur through enzymatic processes, including those involving cytochrome P450 enzymes acs.orgmdpi.com.

Related Isoflavones and Derivatives (e.g., this compound 7-O-glucoside, this compound-3′-methyl ether)

This compound exists alongside and can be converted into various related isoflavones and derivatives, which often differ in their glycosylation or methylation patterns. This compound 7-O-glucoside is a glycosylated form where a glucose molecule is attached at the 7th position nih.govontosight.aibiosynth.comcymitquimica.comsapphirebioscience.com. This glycosylation can influence the compound's water solubility and potentially its biological activity ontosight.ai. This compound 7-O-glucoside is also known as Oroboside and 3',4',5,7-Tetrahydroxyisoflavone 7-β-D-glucopyranoside biosynth.comcymitquimica.comsapphirebioscience.com.

Another derivative is this compound-3′-methyl ether, also known as 3'-O-Methylthis compound or 5,7-dihydroxy-3-(4-hydroxy-3-methoxyphenyl)chromen-4-one nih.govsinophytochem.comchemsrc.com. In this compound, a methyl group replaces the hydrogen atom of the hydroxyl group at the 3' position nih.gov. This methylation can affect the compound's properties and interactions with biological targets biosynth.com. Other related isoflavones mentioned in the context of this compound and its sources include genistein, daidzein, and their glycosides jmb.or.krnih.gov.

Natural Occurrence and Sources of this compound in Plants and Fermented Products

This compound is found in nature, primarily in plants, particularly legumes, and also in fermented products. It is present in various plant species ontosight.ai. Legumes, such as soybeans, are well-known sources of isoflavones, including genistein, from which this compound can be metabolized jmb.or.krnih.govmdpi.comnih.gov. This compound has been isolated from specific plants like Orobus tuberuosus, Calophyllum polyanthum, Erycibe expansa, and Sophora japonica mdpi.com.

Beyond plants, this compound has been identified in fermented soybean foods like tempeh mdpi.com. Fermentation processes, often involving microorganisms such as Aspergillus niger or Streptomyces neyagawaensis, can lead to the production or isolation of this compound wikipedia.orgmdpi.com. Microbial fermentation of soybean meal can also yield this compound mdpi.com.

Here is a table summarizing some natural sources of this compound:

| Source Type | Examples |

| Plants (Legumes) | Orobus tuberuosus, Soybeans, Alfalfa |

| Other Plants | Calophyllum polyanthum, Erycibe expansa, Sophora japonica |

| Fermented Products | Tempeh, Fermented soybean foods |

| Microorganisms | Aspergillus niger, Streptomyces neyagawaensis |

Historical Context of this compound Research and Discovery

The investigation into this compound has a history rooted in the study of natural plant compounds, particularly isoflavones. This compound was first purified from Orobus tuberuosus in 1939 mdpi.com. Early research likely focused on its isolation and characterization from natural sources. As the broader field of isoflavone research expanded, particularly concerning compounds like genistein found abundantly in soy, the metabolic pathways and derivatives, including this compound, became subjects of further study acs.orgwur.nl. The increasing interest in the potential biological activities of isoflavones in recent decades has likely driven more focused research on this compound and its derivatives mdpi.com. The development of methods for microbial production of this compound has also contributed to its increased availability for research purposes in more recent years jmb.or.krmdpi.com.

Structure

2D Structure

3D Structure

特性

IUPAC Name |

3-(3,4-dihydroxyphenyl)-5,7-dihydroxychromen-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H10O6/c16-8-4-12(19)14-13(5-8)21-6-9(15(14)20)7-1-2-10(17)11(18)3-7/h1-6,16-19H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IOYHCQBYQJQBSK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C2=COC3=CC(=CC(=C3C2=O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H10O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20197380 | |

| Record name | Orobol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20197380 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

286.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

480-23-9 | |

| Record name | Orobol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=480-23-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Orobol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000480239 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Orobol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20197380 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | OROBOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LU8UZM1T51 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Biosynthesis and Metabolism of Orobol

Enzymatic Bioconversion Pathways of Genistein (B1671435) to Orobol

The transformation of genistein into this compound is an enzymatic hydroxylation reaction. This bioconversion is facilitated by specific enzymes that introduce a hydroxyl group onto the genistein molecule, leading to the formation of this compound. Two primary pathways involving tyrosinase and liver microsomes have been identified for this conversion.

Tyrosinase, a copper-containing enzyme, is highly effective in catalyzing the regio-selective ortho-hydroxylation of monophenols to ortho-diphenols. This capability has been harnessed for the production of this compound from genistein. Research has demonstrated that tyrosinase from bacteria, such as Bacillus megaterium, can convert genistein to this compound with a high yield. nih.gov In one study, a 1 mM concentration of genistein was converted to this compound with an approximate 95% conversion yield after one hour. nih.gov

The enzymatic reaction involves the monooxygenase activity of tyrosinase. To prevent the subsequent oxidation of the o-diphenolic product (this compound) into o-quinones, which can lead to melanin (B1238610) formation, a combined strategy is often employed. This involves the use of borate (B1201080) ions and L-ascorbic acid (LAA). Borate ions form complexes with the o-diphenol product, protecting it from the catecholase activity of tyrosinase, while LAA reduces any o-quinones back to o-diphenols. nih.gov

| Enzyme | Source | Substrate | Product | Conversion Yield (%) | Reference |

| Tyrosinase | Bacillus megaterium | Genistein | This compound | ~95 | nih.gov |

In addition to microbial enzymes, the bioconversion of genistein to this compound occurs within the human body, specifically involving enzymes located in liver microsomes. The primary enzymes responsible for this reaction are the Cytochrome P450 (CYP) monooxygenases.

Studies have shown that several CYP isoforms can catalyze the oxidation of genistein. However, CYP1A2 has been identified as the main enzyme responsible for the formation of this compound. nih.gov Other CYP isoforms, including CYP2E1, CYP2D6, and CYP3A4, also contribute to this oxidation reaction, but to a lesser extent. nih.gov This hepatic metabolism highlights a key pathway for the endogenous production of this compound following the consumption of genistein-rich foods. nih.gov

| Enzyme Family | Specific Isoform | Location | Function | Reference |

| Cytochrome P450 | CYP1A2 | Liver Microsomes | Primary catalyst for genistein oxidation to this compound | nih.gov |

| Cytochrome P450 | CYP2E1, CYP2D6, CYP3A4 | Liver Microsomes | Minor catalysts for genistein oxidation to this compound | nih.gov |

Metabolic Fates and Transformations of this compound in Biological Systems

Once this compound is formed, either through enzymatic conversion in industrial processes or via metabolism in the body, it is subject to further metabolic transformations. While specific studies detailing the complete metabolic pathway of this compound are limited, the general metabolic fate of isoflavones provides a likely model.

As an isoflavone (B191592), this compound is expected to undergo Phase II metabolism. This typically involves conjugation reactions that increase the water solubility of the compound, facilitating its excretion from the body. The most common conjugation reaction for flavonoids is glucuronidation. nih.gov During this process, a glucuronic acid moiety is attached to the hydroxyl groups of the this compound molecule. This reaction is catalyzed by UDP-glucuronosyltransferases (UGTs) primarily in the liver and intestines. The resulting this compound-glucuronide conjugates are then more readily eliminated via urine and bile.

Factors Influencing this compound Biogenesis and Bioavailability

Several factors can influence the formation of this compound (biogenesis) and the extent to which it is absorbed and utilized by the body (bioavailability).

Factors Affecting Biogenesis: The enzymatic production of this compound is dependent on conditions that affect enzyme activity.

For Tyrosinase: Factors such as pH, temperature, and the presence of copper ions in the active site are crucial for its catalytic function. researchgate.net The availability of substrates and the presence of inhibitors can also regulate the rate of conversion.

For Liver Microsomes: The activity of CYP enzymes can vary significantly between individuals due to genetic polymorphisms. vu.nl Furthermore, the presence of other compounds, including drugs and dietary constituents, can either induce or inhibit the activity of enzymes like CYP1A2, thereby affecting the rate of this compound formation from genistein.

Factors Affecting Bioavailability: The bioavailability of isoflavones, including this compound, is influenced by various dietary and host-related factors.

Chemical Form: this compound is an aglycone (not attached to a sugar molecule). Aglycones are generally more lipid-soluble and can be absorbed more readily across the intestinal wall compared to their glycoside forms (like genistin, the glycoside of genistein). researchgate.netmdpi.com

Food Matrix: The presence of other food components, such as fiber, fats, and proteins, can impact the release and absorption of isoflavones. nih.govuark.edu High-fiber diets may decrease isoflavone bioavailability. nih.gov

Gut Microbiota: The composition and activity of the intestinal microflora can influence the metabolism and absorption of isoflavones.

Gastrointestinal Transit Time: A more rapid transit time through the gut may increase the bioavailability of isoflavones. nih.gov

Pharmacological Activities and Biological Effects of Orobol

Anti-Obesity and Anti-Adipogenic Effects of Orobol

This compound has demonstrated significant anti-obesity and anti-adipogenic effects in various studies. targetmol.comresearchgate.netchemsrc.commdpi.comsnu.ac.krresearchgate.net It has shown a remarkably higher inhibitory effect on lipid accumulation during adipogenesis in 3T3-L1 cells compared to several other soy isoflavones and their metabolites, including genistein (B1671435). researchgate.netsnu.ac.krdntb.gov.uaresearchgate.net

A key mechanism underlying this compound's anti-obesity effects involves its interaction with Casein Kinase 1 Epsilon (CK1ε). researchgate.netmdpi.comsnu.ac.krresearchgate.netnih.gov Kinome screening has identified CK1ε as a kinase particularly sensitive to this compound treatment, with a low half maximal inhibitory concentration (IC50). researchgate.netnih.govfrontiersin.orgnih.govresearchgate.net this compound binds to CK1ε in an ATP-competitive manner. targetmol.comresearchgate.netchemsrc.commedchemexpress.comnih.govresearchgate.net Computer modeling studies suggest that this compound can dock with the ATP-binding site of CK1ε through hydrogen bonds and van der Waals interactions. researchgate.netnih.govresearchgate.net

This compound effectively inhibits the differentiation of adipocytes, as demonstrated in 3T3-L1 preadipocytes. mdpi.comresearchgate.netnih.govmdpi.com It suppresses lipid accumulation in these cells in a dose-dependent manner. snu.ac.krresearchgate.net This inhibition occurs from the early stages through terminal differentiation. snu.ac.kr Compared to its precursor genistein, this compound at the same concentrations (10 or 20 µM) showed a more pronounced effect in reducing MDI-induced lipid accumulation in 3T3-L1 cells. researchgate.net this compound concentrations up to 40 µM did not significantly decrease the viability of 3T3-L1 preadipocytes. researchgate.net

In vivo studies using animal models have shown that this compound can attenuate high-fat diet (HFD)-induced weight gain and lipid accumulation. targetmol.comresearchgate.netchemsrc.commdpi.comsnu.ac.krnih.govnauka.gov.plresearchgate.net In C57BL/6J mice, oral administration of this compound (10 mg/kg) significantly reduced body weight gain and decreased fat pad weight without affecting food intake. targetmol.comresearchgate.netchemsrc.comnih.gov Specifically, it attenuated weight gain by 17.3% compared to the HFD group. targetmol.comchemsrc.com It also decreased epididymal, retroperitoneal, and perirenal fat masses in these mice. researchgate.net

This compound has been shown to suppress the phosphorylation of eukaryotic translation initiation factor 4E-binding protein 1 (4E-BP1), a downstream target of CK1ε and a protein involved in regulating protein translation. researchgate.netchemsrc.commedchemexpress.comsnu.ac.krnih.govfrontiersin.orgnih.govresearchgate.net This suppression of 4E-BP1 phosphorylation by this compound occurs in a dose-dependent manner in MDI-induced 3T3-L1 cells. researchgate.netchemsrc.commedchemexpress.comresearchgate.net This mechanism is considered part of how this compound inhibits adipogenesis. snu.ac.kr

Anti-Aging and Skin Protection Effects of this compound

This compound has demonstrated potential in anti-aging and skin protection, particularly against UV-induced damage. targetmol.comchemsrc.commedchemexpress.comresearchgate.netnih.govmdpi.comresearchgate.net It has shown a potent anti-photoaging effect by suppressing the expression of matrix metalloproteinase-1 (MMP-1) in human keratinocyte (HaCaT) cells and human dermal fibroblasts (HDFs). researchgate.netnih.govresearchgate.netnih.gov This effect was observed at concentrations as low as 1 µM, and this compound appeared more potent than genistein in suppressing MMP-1 expression. researchgate.netnih.govresearchgate.net MMP-1 is involved in the degradation of collagen, elastin, and hyaluronic acid in the skin, which contributes to the formation of wrinkles and decreased skin elasticity associated with photoaging. mdpi.com this compound has also shown beneficial effects in a mouse model of atopic dermatitis, attenuating AD-like symptoms, reducing transepidermal water loss, and increasing skin hydration. rsc.org It also alleviated inflammatory markers and downregulated the activity of MAPKs and NF-κB signaling pathways in HaCaT cells. rsc.org

Effects on Human Keratinocyte (HaCaT) and Dermal Fibroblast (HDF) Cells

This compound's anti-photoaging effects involve its actions on key skin cells, namely human keratinocytes (HaCaT) and human dermal fibroblasts (HDFs). nih.govresearchgate.netdovepress.comsemanticscholar.orgresearchgate.net These cells are crucial for maintaining skin structure and integrity. Keratinocytes form the outermost layer of the skin (epidermis), while fibroblasts reside in the dermal layer and are responsible for producing extracellular matrix components like collagen and elastin. mdpi.comnih.gov

As mentioned in the previous section, this compound has been shown to inhibit UV-induced MMP-1 expression in both HaCaT and HDF cells. nih.govresearchgate.netdovepress.comresearchgate.net This inhibitory effect on MMP-1 expression in these cell types contributes to the preservation of collagen and the mitigation of photoaging signs. nih.govdovepress.comsemanticscholar.org Studies have utilized these cell lines to evaluate the efficacy of this compound and its formulations for topical skin delivery, highlighting the importance of these cell models in photoaging research. nih.govsemanticscholar.org

Anticancer and Anti-Proliferative Activities of this compound

This compound has demonstrated significant anticancer and anti-proliferative activities in various cancer cell lines. researchgate.netresearchgate.netchemfaces.com This includes potent activity against MCF-7 breast cancer cells, where it showed more remarkable effects than genistein in reducing cell viability. researchgate.net Flow cytometric analysis indicated substantial cytotoxicity in MCF-7 cells treated with this compound. researchgate.net this compound has also shown antiproliferative effects on other cancer cell lines, such as human ovarian carcinoma cells and DU145 human prostate cancer cells. nih.govresearchgate.net

Inhibition of Tyrosine-Specific Protein Kinase

This compound is recognized as an inhibitor of tyrosine-specific protein kinase. chemfaces.comtargetmol.comcymitquimica.comnih.gov Tyrosine kinases are a class of enzymes that play critical roles in various cellular processes, including cell growth, proliferation, and differentiation. Dysregulation of tyrosine kinase activity is frequently observed in cancer. dntb.gov.ua By inhibiting tyrosine-specific protein kinases, this compound can interfere with signaling pathways that promote cancer cell growth and survival. chemfaces.comtargetmol.comcymitquimica.com

Regulation of Phosphatidylinositol Turnover

This compound has also been implicated in the regulation of phosphatidylinositol turnover. chemfaces.comtargetmol.comcymitquimica.comnih.govjst.go.jp Phosphatidylinositol and its phosphorylated derivatives are important signaling molecules involved in numerous cellular functions, including cell growth, survival, and membrane trafficking. mdpi.com this compound is known to inhibit phosphatidylinositol 4-kinase (PI4K) activity. wikipedia.orgnih.govjst.go.jpmdpi.com PI4K is an enzyme that phosphorylates phosphatidylinositol, a crucial step in the generation of various phosphoinositides involved in cell signaling. mdpi.com Inhibition of PI4K by this compound can disrupt these signaling pathways, contributing to its anti-proliferative effects. chemfaces.comnih.govtargetmol.comcymitquimica.comjst.go.jp

Sensitization to Chemotherapeutic Agents (e.g., Cisplatin (B142131), Paclitaxel)

This compound has shown the ability to sensitize cancer cells to conventional chemotherapeutic agents such as cisplatin (DDP) and paclitaxel (B517696) (PX). chemfaces.comnih.govchemfaces.comchemfaces.comagrisearch.cnnih.gov Studies on human ovarian carcinoma cells have demonstrated that this compound can enhance the sensitivity of both parental and cisplatin-resistant cell lines to cisplatin. chemfaces.comnih.govnih.gov this compound produced a significant sensitization effect to cisplatin in human ovarian carcinoma 2008 cells and their cisplatin-resistant variant 2008/C13*5.25 cells. nih.govnih.gov Similarly, this compound has been shown to enhance the sensitivity of human ovarian carcinoma 2008 cells to paclitaxel. chemfaces.comnih.gov This sensitization effect suggests that this compound could potentially be used in combination therapies to improve the effectiveness of existing chemotherapies and overcome drug resistance. chemfaces.comnih.govnih.gov

Induction of Apoptosis through MT-Dependent Signaling Pathway

A key mechanism underlying this compound's anticancer activity and its sensitization effect is the induction of apoptosis. chemfaces.comnih.govnih.gov Apoptosis, or programmed cell death, is a crucial process for eliminating damaged or unwanted cells, and its dysregulation is a hallmark of cancer. aging-us.comnih.gov this compound has been shown to induce apoptosis in cancer cells, including human ovarian carcinoma cells. chemfaces.comnih.govnih.gov

Specifically, this compound has been found to induce apoptosis through a mitochondrial (MT)-dependent signaling pathway. chemfaces.comnih.govambeed.cn The mitochondrial pathway of apoptosis is triggered by intracellular signals that converge at the mitochondria, leading to the release of pro-apoptotic factors such as cytochrome c. aging-us.comnih.govnih.gov Studies investigating the mechanism of this compound's sensitization to cisplatin revealed that this compound induced a significant increase in apoptosis in cisplatin-treated cells. nih.govnih.gov This was associated with a decrease in mitochondrial membrane potential and increased release of cytochrome c from mitochondria. nih.govnih.gov this compound also suppressed the expression of the anti-apoptotic protein Bcl-2. nih.gov These findings indicate that this compound promotes apoptosis by influencing mitochondrial function and the balance of pro- and anti-apoptotic proteins, thereby contributing to its cytotoxic and chemosensitizing effects. chemfaces.comnih.govnih.govnih.gov

Inhibition of Anchorage-Independent Colony Formation

Anchorage-independent growth is a characteristic feature of transformed cells and is often used as an in vitro indicator of malignant potential researchgate.netnih.govvnu.edu.vn. Studies have shown that this compound can inhibit anchorage-independent colony formation. Specifically, this compound inhibited anchorage-independent colony formation by SCC12 cells in a dose-dependent manner nih.gov.

Effects on Tubulin Isotype Expression

Tubulin isotypes are components of microtubules, which are crucial for various cellular processes, including cell division and structure nih.govfrontiersin.org. This compound has been observed to influence tubulin isotype expression, contributing to its biological effects, particularly in the context of modulating sensitivity to certain chemotherapeutic agents like paclitaxel (PX) nih.govchemfaces.com. In human ovarian carcinoma 2008 cells, this compound suppressed the expression of the beta 4a-tubulin isotype by 85% and other isotypes by 20% nih.govchemfaces.com. This alteration in tubulin isotype proportion by this compound suggests a mechanism by which it can regulate cellular responses to drugs targeting microtubules nih.gov.

Antiproliferative Effects on Specific Cancer Cell Lines

This compound has demonstrated antiproliferative effects on various cancer cell lines, including breast cancer, ovarian carcinoma, and cutaneous squamous cell carcinoma (cSCC) researchgate.netalfa-chemistry.com.

MCF-7 breast cancer cells: this compound has shown significant anticancer effects against MCF-7 breast cancer cells. Compared to genistein, this compound exhibited more remarkable antiproliferative effects on these cells researchgate.net. Flow cytometric analysis revealed that treatment with 500 µM this compound resulted in over 87% cytotoxicity in MCF-7 cells researchgate.net.

Human ovarian carcinoma cells: this compound has been shown to enhance the sensitivity of human ovarian carcinoma cells to chemotherapy nih.govchemfaces.com. It enhanced paclitaxel sensitivity in human ovarian carcinoma 2008 cells by 18.9 ± 1.2-fold (N=3; P<0.01) nih.gov. Furthermore, this compound produced a 2.5-fold sensitization in cisplatin-resistant 2008/C13*5.25 (C13) cells nih.gov. This compound produced cisplatin sensitivity in human ovarian carcinoma cells by inducing apoptosis through the MT-dependent signaling pathway nih.gov.

cSCC: this compound has shown efficacy in suppressing the development and regrowth of cutaneous squamous cell carcinoma (cSCC) researchgate.netresearchgate.net. Studies in mouse models with chronic solar-simulated light (SSL) irradiation demonstrated that early treatment with this compound attenuates cSCC development researchgate.net. This compound also showed therapeutic efficacy after tumor formation and was effective in reducing tumor regrowth after treatment discontinuation in an intermittent dosing model researchgate.net. This compound's activity against cSCC is linked to its ability to inhibit T-LAK cell-originated protein kinase (TOPK), an oncogenic protein involved in SCC development nih.govresearchgate.net.

Neuroprotective and Anti-Alzheimer’s Disease Potential of this compound

This compound has been identified as a compound with potential neuroprotective and anti-Alzheimer's disease properties researchgate.netacs.orgnih.gov. Its multifunctional nature allows it to target several pathological features associated with Alzheimer's disease (AD) acs.orgnih.gov.

Modulation of Amyloid-β Aggregation

A key pathological hallmark of AD is the aggregation and accumulation of amyloid-β (Aβ) peptides in the brain diva-portal.org. This compound has the ability to modulate the aggregation pathways of both metal-free and metal-bound amyloid-β acs.orgnih.gov. This modulation is considered a valuable property for compounds being investigated for AD therapeutics researchgate.netacs.orgnih.gov.

Chelation of Metal Ions

Metal ions, such as copper and zinc, are implicated in the pathogenesis of AD due to their interaction with Aβ peptides and their role in metal-induced Aβ aggregation and reactive oxygen species generation researchgate.netnih.gov. This compound can interact with metal ions, suggesting a potential role in metal chelation as part of its neuroprotective mechanism acs.orgnih.gov. This ability to control metal-induced Aβ aggregation is a significant aspect of its potential in AD researchgate.net.

Inhibition of Acetylcholinesterase Activity

Acetylcholinesterase (AChE) is an enzyme that breaks down acetylcholine, a neurotransmitter crucial for memory and cognitive function. Inhibition of AChE activity is a common strategy for the symptomatic treatment of AD. This compound has been shown to inhibit the activity of acetylcholinesterase acs.orgnih.gov. Extracts containing this compound derivatives have also been reported to improve cholinergic function by reducing AChE activity mdpi.com.

Enhancement of Ubiquitin/Proteasome-Dependent Degradation of Alpha-Synuclein (B15492655) and Synphilin-1

Studies have indicated that this compound and its derivatives may offer neuroprotective effects by influencing the ubiquitin/proteasome system, a key pathway for protein degradation within cells. Accumulation of misfolded proteins like alpha-synuclein and synphilin-1 is implicated in neurodegenerative diseases such as Parkinson's disease. researchgate.netuconn.edu

Research on ethanol (B145695) extracts from Cudrania tricuspidata fruits and isolated this compound derivatives (this compound, 6-prenylthis compound, and 6,8-diprenylthis compound) demonstrated neuroprotective effects against 6-hydroxydopamine-induced cell death in SH-SY5Y cells. These compounds were found to enhance the ubiquitin/proteasome-dependent degradation of alpha-synuclein and synphilin-1. The proteasome inhibitor MG132 was shown to block these neuroprotective effects and the enhanced proteasome activity. chemfaces.comacs.orgacs.org This suggests that this compound and its derivatives may promote the clearance of these aggregated proteins by activating the ubiquitin/proteasome pathway. researchgate.net

Antiviral Effects of this compound

This compound has demonstrated antiviral activity against a range of viruses, affecting different stages of their life cycles. researchgate.netchemfaces.com

This compound exhibits antiviral effects against certain animal viruses, including Vesicular Stomatitis Virus (VSV), influenza virus, and vaccinia virus. researchgate.netchemfaces.com When added after virus entry, this compound inhibits the appearance of late viral protein synthesis in cells infected with these viruses. researchgate.netchemfaces.com However, it does not appear to have this effect on poliovirus protein synthesis. researchgate.netchemfaces.com

Concentrations of this compound above 10–50 µg/ml have been shown to decrease the synthesis of VSV proteins when added early during infection. researchgate.netchemfaces.com This indicates that this compound does not directly block VSV translation if added later. researchgate.netchemfaces.com One identified target of this compound's antiviral action is the synthesis of VSV nucleic acids, inhibiting both minus and plus-stranded viral RNA synthesis when added during the first two hours of infection. researchgate.netchemfaces.com

Furthermore, this compound potently interferes with the glycosylation of VSV G protein. researchgate.netchemfaces.com Glycosylation is a crucial post-translational modification for many viral proteins, influencing their folding, transport, and function, including receptor binding and immune evasion. nih.govnih.govfrontiersin.org Interference with this process can significantly impact the viral life cycle. nih.govnih.gov

This compound has been identified as an inhibitor of the Hepatitis C Virus (HCV). worldscientific.comnih.govscispace.comxiahepublishing.comsciencegate.app Studies have shown that this compound can inhibit multiple stages of the HCV life cycle, including viral entry, replication, and translation. worldscientific.comnih.govscispace.comxiahepublishing.comsciencegate.app

Research has also investigated the effects of this compound on HCV variants resistant to direct-acting antivirals like daclatasvir, an NS5A inhibitor. worldscientific.comnih.govbmj.comvghtpe.gov.tw this compound, along with amentoflavone, showed inhibitory effects on resistant-associated variants to daclatasvir. worldscientific.comnih.gov This suggests a potential role for this compound in addressing resistance issues encountered with current HCV treatments. worldscientific.comnih.gov

Here is a summary of this compound's antiviral effects:

| Virus | Effect | Mechanism(s) | Reference(s) |

| Vesicular Stomatitis Virus (VSV) | Inhibits late viral protein synthesis; Decreases protein synthesis early | Inhibits viral nucleic acid synthesis (minus and plus-stranded RNA); Interferes with G protein glycosylation | researchgate.netchemfaces.comdntb.gov.ua |

| Influenza Virus | Inhibits late viral protein synthesis | Not specified in detail in provided text | researchgate.netchemfaces.com |

| Vaccinia Virus | Inhibits late viral protein synthesis | Not specified in detail in provided text | researchgate.netchemfaces.comnih.goviosrphr.org |

| Hepatitis C Virus (HCV) | Inhibits entry, replication, and translation | Not specified in detail in provided text | worldscientific.comnih.govscispace.comxiahepublishing.comsciencegate.app |

| HCV Daclatasvir-Resistant Variants | Shows inhibitory effects | Not specified in detail in provided text | worldscientific.comnih.govbmj.comvghtpe.gov.tw |

Interaction with Estrogen Receptors

This compound is classified as a phytoestrogen, a plant-derived compound with a structure similar to estradiol, the endogenous female reproductive hormone. ontosight.aiwikipedia.orgpnrjournal.commdpi.com Phytoestrogens can interact with estrogen receptors (ERs), specifically ERα and ERβ, which are members of the nuclear receptor family. pnrjournal.commdpi.com These interactions can influence various biological processes. pnrjournal.commdpi.com

Studies have investigated the interaction of phytoestrogens, including compounds like genistein and coumestrol, with estrogen receptors in human breast cancer cell lines. While the provided text specifically mentions this compound's classification as a phytoestrogen and its potential to interact with estrogen receptors ontosight.aiwikipedia.orgpnrjournal.comcapes.gov.br, detailed data on the binding affinity or specific effects of this compound itself on ERs within the search results are limited compared to other phytoestrogens. Generally, phytoestrogens can compete for binding to cytoplasmic and nuclear estrogen receptor sites. nih.gov Their biological activity can include enhancing tumor cell proliferation in some contexts. nih.gov The effects of phytoestrogens can be complex, sometimes acting as agonists or antagonists depending on the specific ER subtype, tissue, and endogenous estrogen levels. pnrjournal.commdpi.com

Enzyme Inhibition Profiles of this compound

Research indicates that this compound can act as an inhibitor against certain enzymes, particularly within the phosphoinositide kinase family. The following subsections detail the reported inhibition profiles of this compound against specific kinases and its interaction with PI4K, based on the provided information.

Inhibition of CK1ε, VEGFR2, MAP4K5, MNK1, MUSK, TOPK, and TNIK

Based on the currently available search results, specific detailed research findings regarding the inhibition profiles of this compound against Casein Kinase 1 epsilon (CK1ε), Vascular Endothelial Growth Factor Receptor 2 (VEGFR2), Mitogen-Activated Protein Kinase Kinase Kinase Kinase 5 (MAP4K5), MAP kinase-interacting kinase 1 (MNK1), Muscle-Specific Kinase (MUSK), T-LAK cell-originated protein kinase (TOPK), and TRAF2- and NCK-interacting kinase (TNIK) were not found. While inhibitors for some of these kinases exist and were mentioned in the search results (e.g., PF-4800567 and PF-670462 for CK1ε wikipedia.orgguidetopharmacology.orgcenmed.comfishersci.be, Apatinib for VEGFR2 wikipedia.orgmrc.ac.uk, Vemurafenib for MAP4K5 nih.gov, Tomivosertib and CGP57380 for MNK1 guidetopharmacology.orgontosight.aidovepress.comnih.gov, OTS964 for TOPK nih.gov, and Compound 5 for TNIK guidetoimmunopharmacology.org), data specifically linking this compound to the inhibition of these particular enzymes were not present in the provided information.

Structure Activity Relationship Sar Studies of Orobol

Identification of Key Structural Determinants for Biological Activities

The biological activities of flavonoids, including isoflavones like orobol, are closely linked to their core chemical structure and the presence and position of various substituents, particularly hydroxyl groups and prenyl groups mdpi.comrsc.orgresearchgate.net. Studies on isoflavones have indicated that the distribution and constitution of ligands on the A and B rings are important for antimicrobial outcomes mdpi.com. For instance, the presence of prenyl groups at specific positions (6 or 8 in ring A and 3' or 5' in ring B) can increase antimicrobial activity mdpi.com. The presence of hydroxyl groups at positions 5 and 7 in ring A and a single hydroxyl group in the para-substituted position in ring B also contributes to antibacterial activity mdpi.com.

In the context of neuroprotective potential, studies evaluating this compound and its prenylated derivatives (6-prenylthis compound and 6,8-diprenylthis compound) highlighted that the prenyl moiety and the number and position of hydroxyl groups appear to influence activity, specifically in enhancing the degradation of α-synuclein and synphilin-1 rsc.org.

Impact of Hydroxyl Group Position on Activity

The position of hydroxyl groups significantly impacts the biological activity of flavonoids. Generally, the position of a functional group like a hydroxyl group can influence a molecule's polarity, reactivity, and stability, which in turn affects its interactions with biological targets tutorchase.com. For isoflavones, the presence and location of hydroxyl groups are key determinants of their biological properties.

While specific detailed data solely on the impact of hydroxyl group position within the this compound structure across a wide range of activities is limited in the provided search results, related studies on other isoflavones and flavonoids offer insights. For example, in the context of antimicrobial activity of isoflavones, the presence of hydroxyl groups at positions 5 and 7 in ring A and 4' in ring B was associated with lower Minimum Inhibition Concentration (MIC) values against Staphylococcus aureus mdpi.comresearchgate.net. This suggests that the hydroxylation pattern on both the A and B rings plays a role in the potency against this bacterium.

Another study comparing different flavonoids as SARS-CoV-2 inhibitors found that an increasing number of hydroxyl groups in ring B of flavonols (like kaempferol, quercetin (B1663063), and myricetin) decreased the effective concentration (EC50) values, impacting their orientation within the target nih.gov. While this is for flavonols, it underscores the general principle that the number and position of hydroxyl groups on the B ring are important for interaction with biological targets.

For this compound specifically, its structure as 3',4',5,7-tetrahydroxyisoflavone indicates hydroxyl groups at positions 5 and 7 on the A ring and 3' and 4' on the B ring nih.gov. This specific hydroxylation pattern contributes to its distinct biological profile compared to other isoflavones.

Comparison of this compound's SAR with Related Flavonoids (e.g., Genistein (B1671435), Luteolin (B72000), Quercetin)

Comparing the SAR of this compound with related flavonoids like genistein, luteolin, and quercetin highlights the subtle yet significant structural differences that lead to varied biological activities.

Genistein: Genistein is structurally similar to this compound, differing primarily by the absence of a hydroxyl group at the 3' position on the B ring (Genistein is 4',5,7-trihydroxyisoflavone). This compound can be formed from genistein through hydroxylation researchgate.netnih.gov. Studies have shown that this compound can be more effective than genistein in certain activities, such as inhibiting adipogenesis nih.govresearchgate.net and suppressing inflammation induced by P. acnes nih.gov. This suggests that the additional hydroxyl group at the 3' position in this compound plays a crucial role in these enhanced activities.

Quercetin: Quercetin is a flavonol, characterized by a hydroxyl group at the 3 position of the C ring in addition to hydroxyl groups at 5, 7, 3', and 4'. Like luteolin, it differs from this compound in the B ring attachment point and the presence of the 3-hydroxyl group. These structural variations result in distinct SAR profiles compared to this compound nih.govmdpi.com.

Differences in chemical structures among flavonoids, even minor ones, can affect their intestinal microbial degradation and human intestinal uptake, providing a partial explanation for their different biological effects iastate.edu.

While detailed comparative SAR data across a wide range of activities for this compound, genistein, luteolin, and quercetin is not extensively provided in the search results, the information available suggests that the isoflavone (B191592) core structure, the specific pattern of hydroxylation, and the presence or absence of other substituents like prenyl groups are key determinants of their distinct biological profiles.

An example of comparative activity is seen in the inhibition of adipogenesis, where this compound was found to be the most effective inhibitor among tested soy isoflavones and their metabolites, including genistein nih.govresearchgate.net.

| Compound | Structure Type | Hydroxyl Group Positions (A: Ring A, B: Ring B, C: Ring C) | Example Activity (if mentioned comparatively) | Comparative Efficacy (vs. This compound) |

| This compound | Isoflavone | A: 5, 7; B: 3', 4' | Adipogenesis inhibition, Anti-inflammatory | - |

| Genistein | Isoflavone | A: 5, 7; B: 4' | Adipogenesis inhibition, Anti-inflammatory | Less effective in some studies nih.govnih.govresearchgate.net |

| Luteolin | Flavone (B191248) | A: 5, 7; B: 3', 4' | Various (e.g., anti-cancer) | Different profile due to flavone structure |

| Quercetin | Flavonol | A: 5, 7; B: 3', 4'; C: 3 | Various (e.g., anti-cancer, anti-viral) | Different profile due to flavonol structure |

Methodologies for Orobol Research and Analysis

Extraction and Isolation Techniques from Natural Sources

The extraction and isolation of orobol from natural sources are fundamental steps in its study. This compound has been isolated from various plants and microorganisms. For instance, 3′-OHG (this compound) was first purified from Orobus tuberuosus. mdpi.com It has also been isolated from E. prostrate and E. expansa. mdpi.com The isolation of this compound and its derivatives from plant extracts often involves chromatographic methods. researchgate.net

General approaches for extracting bioactive compounds from natural products include conventional techniques such as maceration extraction and Soxhlet extraction. nih.gov These methods aim to separate the target compounds from the complex matrix of the natural source. The choice of extraction method can significantly influence the yield and chemical profile of the extract. nih.gov

For example, phytochemical analysis of the water residue from an E. anthyllis extract resulted in the isolation and identification of this compound, along with other isoflavonoids, using different chromatographic methods, including vacuum liquid chromatography (VLC), column chromatography (CC), and thin layer chromatography (TLC). researchgate.net

Synthetic and Semi-Synthetic Approaches for this compound and its Derivatives

While this compound can be isolated from natural sources, synthetic and semi-synthetic approaches are also employed for its production and the generation of its derivatives. These methods can offer advantages in terms of yield, purity, and the ability to create novel compounds with potentially altered properties.

One approach to synthesizing this compound involves the biotransformation of genistein (B1671435). An enzyme-based method has been developed for the mass production of this compound through the o-hydroxylation of genistein, achieving a high conversion yield (> 99.9%). This process can utilize enzymes like tyrosinase expressed in microorganisms such as Bacillus megaterium. nih.govjmb.or.krjmb.or.kr

Total synthesis of isoflavone (B191592) C-glycosides, including this compound derivatives, has also been reported. One method describes the synthesis of this compound 6,8-di-C-beta-D-glucopyranosides from phloroacetophenone bis-C-glycoside through a four-step reaction sequence involving C-glycosylation, chalcone (B49325) synthesis, acetal (B89532) synthesis by oxidative rearrangement, and isoflavone ring formation. researchgate.net Another synthesis of this compound 8-C-beta-D-glucopyranosides starts from 2,4-di-O-benzylphloroacetophenone and involves chalcone formation via aldol (B89426) condensation, followed by oxidative rearrangement and acid-catalyzed cyclization to form the isoflavone ring, and finally debenzylation. researchgate.netnih.gov

Semi-synthetic strategies can involve the use of microbial enzymes for the regioselective production of hydroxylated polyphenols, including this compound, from precursors like genistein. frontiersin.org These methods often utilize genetically engineered microorganisms harboring specific enzyme systems, such as cytochrome P450s or flavin-dependent monooxygenases. mdpi.comfrontiersin.org

Analytical Detection and Quantification Methods for this compound

Precise and sensitive analytical methods are essential for the detection and quantification of this compound in various samples, whether from natural extracts, synthesis reactions, or biological studies. Several chromatographic and spectroscopic techniques are commonly employed.

High-Performance Liquid Chromatography (HPLC)

HPLC is a widely used technique for the separation and quantification of isoflavonoids, including this compound. nih.govnih.gov This method involves separating compounds based on their differential affinities for a stationary phase and a mobile phase as they are pumped through a column. pensoft.net

HPLC methods for isoflavone analysis often utilize reversed-phase columns, such as C18 columns. nih.govpensoft.netinternationaloliveoil.org The mobile phase typically consists of a mixture of water and an organic solvent, such as acetonitrile (B52724) or methanol, often with the addition of an acid like formic acid or trifluoroacetic acid to improve peak shape and separation. nih.govnih.govinternationaloliveoil.orgmdpi.com Detection is commonly achieved using UV-Visible detectors, monitoring absorbance at wavelengths characteristic of isoflavones, such as 280 nm or the individual compound's absorption maximum. nih.govinternationaloliveoil.org Diode array detectors (DAD) can provide full UV-Vis spectra for peak identification and purity assessment. nih.govnih.govmdpi.com

HPLC methods are validated for parameters such as specificity, accuracy, precision, linearity, limits of detection (LOD), and limits of quantification (LOQ) to ensure reliable results. nih.govpensoft.netmdpi.com

Liquid Chromatography-Mass Spectrometry (LC-MS/MS)

LC-MS/MS is a powerful hyphenated technique that combines the separation capabilities of liquid chromatography with the sensitive and selective detection of mass spectrometry. waters.comtechnologynetworks.com This method is particularly useful for the identification and quantification of compounds in complex matrices and for the analysis of trace amounts. waters.com

In LC-MS/MS, the separated compounds from the LC are introduced into a mass spectrometer, where they are ionized and fragmented. technologynetworks.com The mass-to-charge ratio (m/z) of the parent ions and their characteristic fragment ions are measured, providing structural information and enabling highly selective detection. technologynetworks.commetbio.net Multiple Reaction Monitoring (MRM) is a common mode of operation in LC-MS/MS for targeted quantitative analysis, where specific parent-to-fragment ion transitions are monitored. waters.comtechnologynetworks.commetbio.net Optimization of ionization and collision energies is crucial for maximizing the signal of the target analytes in MS/MS. technologynetworks.com

LC-MS/MS has been applied to the analysis of isoflavones and their derivatives. researchgate.net High-resolution mass spectrometry (HRMS), coupled with techniques like collision-induced dissociation (CID) and high-energy collisional dissociation (HCD), can provide detailed fragmentation patterns useful for the characterization and differentiation of isoflavone analogs, including this compound C-glycosides. researchgate.net LC-CID-MS/MS, combined with molecular networking, can assist in identifying isomeric and isobaric flavonoid glycoconjugates based on fragmentation similarities. researchgate.net

Thin Layer Chromatography (TLC)

TLC is a simple, rapid, and cost-effective chromatographic technique used for the qualitative analysis, monitoring of reactions, determination of purity, and small-scale purification of compounds. umass.eduwikipedia.orgsigmaaldrich.comlibretexts.org It involves separating components of a mixture on a thin layer of adsorbent material, typically silica (B1680970) gel or aluminum oxide, coated on a plate. umass.eduwikipedia.orgsigmaaldrich.comnih.gov

In TLC, a small amount of the sample is spotted onto the plate, and a solvent or solvent mixture (mobile phase) is allowed to travel up the plate by capillary action. umass.eduwikipedia.orgsigmaaldrich.com Compounds separate based on their differential affinities for the stationary phase and the mobile phase. wikipedia.orgsigmaaldrich.com Visualization of colorless compounds can be achieved by using UV light or staining reagents. umass.eduwikipedia.org this compound and its glycosides have been analyzed using TLC. researchgate.netuonbi.ac.ke TLC can also be used for semi-quantitative determination, often in conjunction with image analysis software. nih.gov

UV-Visible Spectroscopy

UV-Visible (UV-Vis) spectroscopy is an analytical technique that measures the absorption or transmission of UV and visible light by a sample. technologynetworks.comwikipedia.orgej-eng.orglibretexts.org This technique is useful for the identification and quantification of compounds that absorb light in the UV-Vis region, which includes many organic compounds with conjugated systems, such as isoflavones. wikipedia.orgej-eng.orglibretexts.org

UV-Vis spectroscopy can provide qualitative information through the characteristic absorption spectrum of a compound, which shows absorbance as a function of wavelength. technologynetworks.comlibretexts.org The wavelength of maximum absorbance (λmax) is a characteristic property that can aid in identification. technologynetworks.com For quantitative analysis, UV-Vis spectroscopy relies on the Beer-Lambert Law, which states that the absorbance of a solution is directly proportional to the concentration of the absorbing species and the path length. wikipedia.orglibretexts.org By measuring the absorbance at a specific wavelength and using a calibration curve or known molar absorptivity, the concentration of the analyte can be determined. wikipedia.orglibretexts.org UV-Vis spectroscopy is often used as a detection method in HPLC. wikipedia.org UV-Vis spectroscopy has been applied in the study of flavonoids. uonbi.ac.ke

In Vitro Research Models

In vitro models, primarily utilizing various cell lines and biochemical assays, are extensively used to investigate the cellular and molecular effects of this compound. These models allow for controlled studies on specific cell types and biological processes.

Cell Lines (e.g., HaCaT Keratinocytes, HDFs, 3T3-L1 Preadipocytes, MCF-7 breast cancer cells, human ovarian carcinoma cells)

Numerous cell lines have been employed to study the diverse biological activities of this compound. These include:

HaCaT Keratinocytes: These human keratinocyte cells are used to study the effects of this compound on skin-related conditions, such as inflammation and photoaging. This compound has been shown to decrease the production of inflammatory cytokines like IL-1α and IL-6 in HaCaT cells induced by P. acnes. nih.govnih.govjmb.or.kr It also suppressed UV-induced MMP-1 expression in these cells. nih.govresearchgate.netsnu.ac.kr

Human Dermal Fibroblasts (HDFs): HDFs are utilized to investigate the impact of this compound on dermal components and processes, particularly in the context of skin aging. Studies have shown that this compound can suppress UV-induced MMP-1 expression in HDFs. nih.govresearchgate.netsnu.ac.krresearchgate.net

3T3-L1 Preadipocytes: This cell line is a widely used model for studying adipogenesis and the effects of compounds on fat cell differentiation and lipid accumulation. This compound has been found to be a potent inhibitor of 3T3-L1 preadipocyte differentiation and lipid accumulation induced by an MDI (isobutylmethylxanthine, dexamethasone, and insulin) cocktail. researchgate.netsnu.ac.krresearchgate.net

MCF-7 breast cancer cells: These human breast cancer cells are used to evaluate the potential anticancer effects of compounds. Research has indicated that this compound can reduce the viability of MCF-7 cells, demonstrating more remarkable anticancer effects compared to genistein in some studies. proquest.comresearchgate.net

Human ovarian carcinoma cells (e.g., 2008 and 2008/C13*5.25): These cell lines are used to investigate the effects of this compound on ovarian cancer, including its potential to enhance sensitivity to chemotherapy drugs like cisplatin (B142131) (DDP). This compound has been shown to increase cisplatin sensitivity in these cells, particularly in proliferating cells. nih.govnih.govchemfaces.com

The application of these cell lines allows researchers to explore the effects of this compound on specific cellular processes relevant to various physiological and pathological conditions.

Enzyme Activity Assays (e.g., Kinase Activity, Acetylcholinesterase)

Enzyme activity assays are employed to determine if this compound directly interacts with and modulates the activity of specific enzymes.

Kinase Activity: this compound has been identified as an inhibitor of certain kinases. A broad kinase profiling analysis revealed that this compound showed the lowest half maximal inhibitory concentration (IC50) for Casein Kinase 1 epsilon (CK1ε) among 395 human kinases tested. researchgate.netresearchgate.netnih.gov this compound binds to CK1ε in an ATP-competitive manner. researchgate.netresearchgate.netnih.gov It has also been reported as a potent inhibitor of Phosphoinositide 3-kinase (PI3K). wikipedia.org Studies in human ovarian carcinoma cells indicated that this compound is a potent phosphatidylinositol 4-kinase (PI4K) inhibitor. nih.govchemfaces.com

Acetylcholinesterase: this compound has demonstrated the ability to inhibit the activity of acetylcholinesterase, an enzyme involved in the breakdown of acetylcholine, a neurotransmitter. x-mol.comkaist.ac.krnih.govacs.org

These assays help in identifying the molecular targets of this compound and understanding its mechanisms of action.

Cell Viability and Proliferation Assays (e.g., MTT assay, Ki67 expression)

Cell viability and proliferation assays are crucial for assessing the impact of this compound on cell health and growth.

MTT assay: The MTT assay is a common colorimetric method used to measure cell viability and proliferation. This assay has been utilized to determine the anti-proliferative effects of this compound on cell lines such as MCF-7 breast cancer cells and 3T3-L1 preadipocytes. proquest.comresearchgate.netkoreascience.krdovepress.com Studies using the MTT assay have shown that this compound can reduce the viability of MCF-7 cells in a dose-dependent manner. proquest.comresearchgate.net this compound at certain concentrations (e.g., up to 40 µM in 3T3-L1 cells) did not exhibit cytotoxicity. researchgate.net

Ki67 expression: Ki67 is a nuclear protein associated with cell proliferation. Measuring Ki67 expression, often through techniques like Western blot or immunostaining, can indicate the effect of a compound on cell cycle progression and proliferation rate. This compound has been shown to decrease the expression of Ki67 in HaCaT keratinocytes, suggesting an inhibition of proliferation in these cells. nih.govnih.govjmb.or.kr

These assays provide quantitative data on how this compound affects cell survival and growth in different cellular contexts.

Cytokine and Gene Expression Analysis (e.g., RT-qPCR, Western Blot)

Techniques for analyzing cytokine and gene expression are used to understand how this compound influences the cellular production of signaling molecules and the expression levels of specific genes and proteins.

RT-qPCR: Real-time quantitative polymerase chain reaction (RT-qPCR) is used to measure the mRNA levels of specific genes. This technique has been applied to assess the impact of this compound on the expression of genes related to inflammation and adipogenesis, such as IL-1α, IL-6, PPARγ, C/EBPα, and FAS. nih.govnih.govjmb.or.krkaist.ac.krkoreascience.krnih.govresearchgate.netnih.gov Studies have shown that this compound decreased IL-1α and IL-6 mRNA levels in HaCaT cells. nih.govnih.govjmb.or.kr

Western Blot: Western blotting is a technique used to detect specific proteins in a sample and assess their expression levels and post-translational modifications, such as phosphorylation. This method has been employed to investigate the effects of this compound on the protein expression of markers involved in adipogenesis (e.g., PPARγ, C/EBPα, FAS) and signaling pathways (e.g., phosphorylation of IKK, IκBα, MAPKs, 4E-BP1, eIF4E, Bcl-2, cytochrome c). nih.govnih.govjmb.or.krchemfaces.comkaist.ac.krnih.govresearchgate.netphysiology.org Western blot analysis showed that this compound downregulated the protein expression of PPARγ, C/EBPα, and FAS in 3T3-L1 preadipocytes. snu.ac.kr It also inhibited the phosphorylation of key proteins in inflammatory and adipogenic signaling pathways. nih.govnih.govjmb.or.krresearchgate.netsnu.ac.kr

These methods provide insights into the molecular pathways affected by this compound treatment.

Adipogenesis Assays (e.g., Oil Red O Staining)

Adipogenesis assays are specifically used to study the differentiation of preadipocytes into adipocytes and the accumulation of lipids.

Oil Red O Staining: Oil Red O is a lipophilic dye used to stain neutral triglycerides and lipids within cells. This staining method, often followed by spectrophotometric quantification, is a standard assay for assessing lipid accumulation during adipogenesis. researchgate.netresearchgate.netkoreascience.krnih.govphysiology.org Studies using Oil Red O staining have demonstrated that this compound significantly inhibits lipid accumulation in 3T3-L1 preadipocytes during differentiation. researchgate.netresearchgate.netkoreascience.kr

This assay provides a direct measure of the anti-adipogenic effects of this compound.

Table 1: Summary of In Vitro Research Models and Findings for this compound

| Cell Line | Research Area(s) | Key Findings | Relevant Assays Used |

| HaCaT Keratinocytes | Inflammation, Photoaging | Decreased IL-1α and IL-6 production; suppressed UV-induced MMP-1 expression; decreased Ki67 expression. nih.govnih.govjmb.or.krnih.govresearchgate.netsnu.ac.krresearchgate.net | Cytokine and gene expression analysis (RT-qPCR, Western Blot), Cell proliferation (Ki67). nih.govnih.govjmb.or.kr |

| Human Dermal Fibroblasts (HDFs) | Photoaging | Suppressed UV-induced MMP-1 expression. nih.govresearchgate.netsnu.ac.krresearchgate.net | Gene expression analysis. snu.ac.kr |

| 3T3-L1 Preadipocytes | Adipogenesis, Obesity | Inhibited differentiation and lipid accumulation; downregulated PPARγ, C/EBPα, FAS; inhibited CK1ε activity and 4E-BP1 phosphorylation. researchgate.netsnu.ac.krresearchgate.net | Adipogenesis assays (Oil Red O staining), Cell viability (MTT), Gene/protein expression (Western Blot). researchgate.netsnu.ac.krresearchgate.net |

| MCF-7 breast cancer cells | Anticancer effects | Reduced cell viability. proquest.comresearchgate.net | Cell viability assays (MTT, Flow cytometry). proquest.comresearchgate.net |

| Human ovarian carcinoma cells | Chemosensitization (Cisplatin) | Enhanced cisplatin sensitivity; induced apoptosis; suppressed Bcl-2 expression; increased cytochrome c release. nih.govnih.govchemfaces.com | Cell viability, Apoptosis assays (Hoechst staining, Caspase-3 inhibition), Western Blot. nih.govchemfaces.com |

Table 2: Key Enzyme Targets and Effects of this compound

| Enzyme Target | Effect of this compound | Mechanism / Notes | Relevant Assays Used |

| Casein Kinase 1 epsilon (CK1ε) | Inhibition | ATP-competitive inhibition; lowest IC50 among 395 kinases tested. researchgate.netresearchgate.netnih.gov | Kinase activity assays, Pull-down assay. researchgate.netresearchgate.net |

| Phosphoinositide 3-kinase (PI3K) | Inhibition | Reported as a potent inhibitor. wikipedia.org | Kinase activity assays. researchgate.net |

| Phosphatidylinositol 4-kinase (PI4K) | Inhibition | Reported as a potent inhibitor. nih.govchemfaces.com | Clonogenic survival assay (indirect assessment). nih.gov |

| Acetylcholinesterase | Inhibition | Inhibits enzyme activity. x-mol.comkaist.ac.krnih.govacs.org | Enzyme activity assays. x-mol.comkaist.ac.krnih.govacs.org |

Table 3: Examples of Assays Used in this compound Research

| Assay Type | Purpose | Examples of Findings with this compound | Relevant Sections |

| MTT assay | Measure cell viability and proliferation. | Reduced viability in MCF-7 cells; no significant cytotoxicity in 3T3-L1 cells at certain concentrations. researchgate.netproquest.comresearchgate.netkoreascience.krdovepress.com | 5.4.3. Cell Viability and Proliferation Assays |

| Ki67 expression analysis | Assess cell proliferation. | Decreased Ki67 expression in HaCaT cells. nih.govnih.govjmb.or.kr | 5.4.3. Cell Viability and Proliferation Assays, 5.4.4. Cytokine and Gene Expression Analysis |

| RT-qPCR | Quantify mRNA levels. | Decreased IL-1α and IL-6 mRNA in HaCaT cells; downregulated adipogenesis-related gene expression in 3T3-L1 cells. nih.govnih.govjmb.or.krkoreascience.kr | 5.4.4. Cytokine and Gene Expression Analysis |

| Western Blot | Detect and quantify specific proteins and their modifications. | Downregulated PPARγ, C/EBPα, FAS in 3T3-L1 cells; inhibited phosphorylation of IKK, IκBα, MAPKs, 4E-BP1; altered Bcl-2 and cytochrome c levels. nih.govnih.govjmb.or.krresearchgate.netsnu.ac.krchemfaces.com | 5.4.4. Cytokine and Gene Expression Analysis |

| Oil Red O Staining | Visualize and quantify lipid accumulation in adipocytes. | Inhibited lipid accumulation in 3T3-L1 preadipocytes. researchgate.netresearchgate.netkoreascience.kr | 5.4.5. Adipogenesis Assays |

| Kinase Activity Assays (e.g., with CK1ε, PI3K) | Measure the enzymatic activity of kinases and the effect of inhibitors. | Inhibited CK1ε and PI3K activity. researchgate.netresearchgate.netnih.govwikipedia.org | 5.4.2. Enzyme Activity Assays |

| Acetylcholinesterase Activity Assay | Measure acetylcholinesterase activity. | Inhibited acetylcholinesterase activity. x-mol.comkaist.ac.krnih.govacs.org | 5.4.2. Enzyme Activity Assays |

Computational Chemistry and Molecular Modeling Approaches

Density Functional Theory (DFT) Studies for Reactive Site Analysis

Density Functional Theory (DFT) is a widely utilized computational method for analyzing the reactive sites and chemical bonding of molecular systems with high accuracy. araproceedings.comresearchgate.netasianresassoc.orgnih.gov It is considered an efficient platform for theoretical investigations aimed at identifying the radical scavenging ability and reactive sites of a system, specifically where electron density is higher or lower. researchgate.netasianresassoc.orgaraproceedings.com

In the context of this compound (3', 4', 5, 7 – tetrahydroxyisoflavone) research, DFT calculations have been employed to identify its interactive sites. araproceedings.comresearchgate.netasianresassoc.org Studies comparing this compound with other compounds, such as luteolin (B72000) (a flavone), have utilized DFT with specific functionals like the Meta hybrid exchange functional (M06-2X) combined with basis sets such as 6-311 G(d,p). araproceedings.comresearchgate.net Geometrical optimization of this compound is performed as part of these DFT analyses. araproceedings.comresearchgate.net

The interacting sites of this compound are observed through quantitative electrostatic potential analysis, which helps in analyzing electrophilic and nucleophilic potentials. araproceedings.comresearchgate.netasianresassoc.orgaraproceedings.com The electron donating and accepting propensity of this compound is identified and interpreted using concepts like the electron localization function (ELF) and local orbital locator (LOL). araproceedings.comresearchgate.netasianresassoc.orgaraproceedings.com ELF helps in understanding the nature of chemical bonding, while LOL delineates the distribution of electron density, providing insights into bonding and non-bonding tendencies among atoms. araproceedings.com

DFT studies thus provide a theoretical basis for understanding the reactivity of this compound, particularly its ability to donate charges, which is crucial for its radical scavenging activity. araproceedings.comaraproceedings.com The strength of chemical bonds, as analyzed through DFT, can also indicate the electron-withdrawing ability of the system. araproceedings.com

Molecular Dynamics Simulations

Molecular Dynamics (MD) simulations are computational techniques used to study the behavior of atoms and molecules over time by modeling the forces and motions governing their interactions. metrotechinstitute.orgebsco.com These simulations offer a dynamic view of molecular processes, overcoming the limitations of static structural analysis by sampling protein conformational rearrangements that occur during ligand binding. metrotechinstitute.org MD simulations are valuable in understanding molecular recognition and drug binding, which are inherently dynamic processes. metrotechinstitute.org

In the study of this compound, molecular dynamics simulations have been utilized to investigate its interactions with biological targets and assess the stability of its complexes. colab.wsjlu.edu.cn For instance, computer modeling, which often includes MD simulations, has been used to predict how this compound might dock with the ATP-binding site of enzymes like Casein Kinase 1 epsilon (CK1ε). nih.govresearchgate.net These simulations can reveal potential interactions, such as hydrogen bonds and van der Waals forces, between this compound and residues within the binding site. nih.govresearchgate.net

MD simulations can also be applied to analyze the effect of compounds like this compound on ion channels, such as Ca(V)1.2 and K(Ca)1.1 channels, providing a molecular basis for their modulation. core.ac.uk Furthermore, MD simulations can be used to assess the stability of this compound itself or its formulations, which is particularly relevant given its low aqueous solubility. researchgate.netresearchgate.netresearchgate.net MD simulations can also contribute to understanding membrane dynamics associated with viral infection in the context of potential inhibitory effects of compounds like this compound. worldscientific.com

Molecular docking is often a pre-step to MD simulations of protein-ligand interactions, helping to prioritize potential binding sites and assess binding affinity and specificity. metrotechinstitute.org MD simulations then provide a more detailed picture of the dynamic interaction, including conformational changes and the stability of the complex over time. metrotechinstitute.orgnih.gov

While specific detailed data tables from MD simulations focused solely on this compound's dynamics were not extensively found in the provided snippets, the research indicates that these simulations are employed to understand its binding mechanisms, target interactions, and stability.

Future Directions and Translational Research for Orobol

Elucidation of Unexplored Biological Activities and Mechanisms of Action

While some biological activities of orobol have been reported, such as its anti-obesity effects and potential in combating Alzheimer's disease, there is a need for further research to fully elucidate its complete spectrum of activities and the underlying molecular mechanisms. This compound has shown potential in modulating the aggregation pathways of amyloid-β, interacting with metal ions, scavenging free radicals, and inhibiting acetylcholinesterase activity, all of which are relevant to Alzheimer's disease pathology. acs.orgnih.gov It has also demonstrated a potent inhibitory effect on lipid accumulation during adipogenesis in 3T3-L1 cells and targets Casein Kinase 1 epsilon (CK1ε) in an ATP-competitive manner. researchgate.netnih.gov Further investigation is required to uncover additional biological effects and precisely map the signaling pathways and molecular targets involved in its observed activities. Understanding these mechanisms at a deeper level is crucial for developing this compound as a therapeutic agent. Research into its effects on various cellular processes and interactions with biological molecules will contribute to a comprehensive profile of its potential therapeutic applications.

Development of Advanced Delivery Systems for Enhanced Bioavailability and Targeted Delivery

The low water solubility and physicochemical instability of this compound present challenges for its effective delivery and absorption in the body. nih.govnih.gov Developing advanced delivery systems is essential to enhance its bioavailability and enable targeted delivery to specific tissues or cells. Novel drug delivery technologies, including nanoparticulate formulations, are being explored to improve drug targeting and bioavailability, particularly for poorly soluble compounds. nih.govmdpi.comdovepress.com

Lipid Nanoparticles (SLNs, NLCs)

Solid Lipid Nanoparticles (SLNs) and Nanostructured Lipid Carriers (NLCs) are promising lipid-based nanocarriers that can enhance the stability, solubility, and targeted delivery of poorly water-soluble compounds like this compound. nih.govnih.govresearchgate.netdrug-dev.comresearchgate.net NLCs, in particular, offer advantages over SLNs due to their blend of solid and liquid lipids, which can lead to higher drug loading capacity and improved stability. researchgate.netdrug-dev.comresearchgate.net Studies have investigated this compound-loaded SLNs and NLCs for topical skin delivery, demonstrating enhanced photostability and increased deposition into the skin compared to other formulations. nih.govnih.gov These nanoparticles can protect this compound from degradation and improve its penetration into the target site. nih.govnih.gov

Table 1: Characteristics and Performance of this compound-Loaded Lipid Nanoparticles for Topical Delivery

| Formulation Type | Key Lipids Used | Particle Size (approx.) | Entrapment Efficiency | Stability | In Vitro Skin Deposition | In Vivo Skin Deposition (Mouse Model) |

| SLNs | Shea butter nih.gov | Nano-sized nih.gov | Not specified in snippet | Enhanced (up to 28 days) nih.govnih.gov | Increased vs. suspension nih.govnih.gov | Not specified in snippet |

| NLCs | Shea butter nih.gov | Nano-sized, spherical nih.govnih.gov | Not specified in snippet | Enhanced (up to 28 days) nih.govnih.gov | Significantly increased vs. other formulations nih.govnih.gov | Not specified in snippet |

Bentonite-Based Composite Formulations

Bentonite (B74815), an adsorbent clay material, has been explored as a component in composite formulations for drug delivery. americanelements.comscribd.comnih.gov Novel bentonite-based composite formulations of this compound have been developed to enhance topical skin delivery. dovepress.comdovepress.comresearchgate.netnih.gov The addition of phosphatidylcholine to bentonite-orobol composites has been shown to improve the dissolution and enhance the deposition of this compound in the skin. dovepress.comresearchgate.netnih.gov Characterization studies using techniques like powder X-ray diffraction (pXRD) and scanning electron microscopy (SEM) suggest that this compound is adsorbed onto bentonite in an amorphous state, contributing to enhanced dissolution. dovepress.comresearchgate.netnih.gov

Table 2: Performance of this compound-Loaded Bentonite Composite Formulations for Topical Delivery

| Formulation Type | Key Components | In Vitro this compound Release (vs. Suspension) | In Vitro Skin Deposition (vs. Suspension) | In Vivo Skin Deposition (Mouse Model) (vs. Suspension) | Notes |

| Bentonite-Orobol Composite | Bentonite, this compound dovepress.comresearchgate.netnih.gov | Higher dovepress.comresearchgate.netnih.gov | Enhanced researchgate.netnih.gov | Enhanced researchgate.netnih.gov | Adsorption onto bentonite in amorphous state enhances dissolution. dovepress.comresearchgate.netnih.gov |

| Bentonite-PC-Orobol Composite | Bentonite, Phosphatidylcholine (PC), this compound dovepress.comresearchgate.netnih.gov | Further increased dovepress.comresearchgate.netnih.gov | Enhanced dovepress.comresearchgate.netnih.gov | Enhanced researchgate.netnih.gov | PC addition improves dissolution and skin deposition. dovepress.comresearchgate.netnih.gov |

Clinical Translation and Therapeutic Potential Exploration

Translational research is crucial for bridging the gap between basic scientific discoveries and their application in clinical settings. dana-farber.orgacpsem.org.au For this compound, this involves moving from laboratory and preclinical studies to exploring its therapeutic potential in human clinical trials. While preclinical studies have indicated various pharmacological activities, including anti-skin-aging, neuronal-protective, anti-Alzheimer, anti-obesity, and anti-proliferative effects, clinical trials are necessary to evaluate its efficacy, safety, and optimal formulations in humans. nih.govresearchgate.netmdpi.comnih.gov This stage of research will determine if the promising results observed in vitro and in animal models can be successfully translated into therapeutic benefits for patients.

Investigation of this compound's Role in Specific Disease Pathologies

Further research is needed to specifically investigate this compound's therapeutic role in the context of various disease pathologies where its biological activities suggest potential benefits. For instance, its ability to modulate amyloid-β aggregation, interact with metal ions, and inhibit acetylcholinesterase points to its relevance in Alzheimer's disease. acs.orgnih.gov Its anti-obesity effects, particularly its targeting of CK1ε, suggest potential in metabolic disorders. researchgate.netnih.govnih.gov Studies have also explored its effects on atopic dermatitis-like symptoms in mouse models, showing alleviation of inflammation and related markers. rsc.org Focused research on its impact within the complex environments of specific diseases will help define its therapeutic niche and guide targeted drug development.

Q & A

Q. What established methods are used to synthesize Orobol from genistein in laboratory settings?

this compound is synthesized via enzymatic hydroxylation of genistein using microbial enzymes (e.g., Bacillus megaterium tyrosinase). Key steps include substrate preparation, enzyme purification, and HPLC validation to confirm >99.9% conversion efficiency. Reaction conditions (pH, temperature, incubation time) are critical for yield optimization .

Q. Which in vitro models and assays are standard for evaluating this compound’s anti-adipogenic effects?

The 3T3-L1 preadipocyte model is widely used. Cells are differentiated using MDI (isobutylmethylxanthine, dexamethasone, insulin) induction. Lipid accumulation is quantified via Oil Red O staining and spectrophotometric analysis at 492 nm. Cell viability is concurrently assessed via MTT assays to exclude cytotoxicity confounders .

Q. How is this compound quantified in biological samples or formulations?

High-performance liquid chromatography (HPLC) with UV detection (λ = 260–280 nm) is standard. For complex matrices (e.g., bentonite composites), dialysis membrane release studies coupled with HPLC-UV or LC-MS/MS are employed to measure cumulative release profiles .

Q. What molecular targets are implicated in this compound’s anti-inflammatory activity?

this compound inhibits NF-κB and AP-1 signaling by suppressing phosphorylation of MAPKs (ERK, JNK, p38) and downstream kinases (RSK, MSK1). Western blotting and luciferase reporter assays are used to validate these mechanisms in models like P. acnes-stimulated HaCaT cells .

Advanced Research Questions

Q. How can experimental design address contradictions in this compound’s efficacy across studies?

- Dose-Response Analysis : Test a wide concentration range (e.g., 0.1–50 μM) to identify threshold effects.

- Model Specificity : Compare results across cell lines (e.g., 3T3-L1 vs. primary adipocytes) or in vivo models.